molecular formula C14H17NO2S B2839679 2,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide CAS No. 1210132-48-1

2,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide

Cat. No.: B2839679
CAS No.: 1210132-48-1
M. Wt: 263.36
InChI Key: MMVYJNAGCGVAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide is a heterocyclic compound featuring a 2,5-dimethylfuran core linked via a carboxamide group to a 1-(thiophen-2-yl)propan-2-yl substituent. The furan ring contributes aromaticity and electron-rich properties, while the thiophene moiety introduces sulfur-based electronic effects. The propan-2-yl chain enhances steric bulk and lipophilicity compared to simpler alkyl substituents. Safety guidelines emphasize precautions against ignition sources (P210) and proper handling protocols (P201, P202), reflecting standard laboratory safety practices for organic compounds .

Properties

IUPAC Name

2,5-dimethyl-N-(1-thiophen-2-ylpropan-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-9(7-12-5-4-6-18-12)15-14(16)13-8-10(2)17-11(13)3/h4-6,8-9H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVYJNAGCGVAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC(C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H17N1O2S1C_{13}H_{17}N_{1}O_{2}S_{1} and a molecular weight of approximately 253.35 g/mol. Its structure features a furan ring, a thiophene moiety, and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant antimicrobial, antiviral, and anticancer properties. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit notable antimicrobial activity. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Staphylococcus epidermidis
Compound C0.30Escherichia coli

Antiviral Activity

Compounds containing heterocycles like thiophene and furan have been studied for their antiviral properties. For instance, certain derivatives have shown inhibition of RNA polymerase activity in viruses such as Hepatitis C Virus (HCV), with effective concentrations (EC50) reported in the low micromolar range .

Table 2: Antiviral Efficacy of Heterocyclic Compounds

CompoundEC50 (µM)Virus Targeted
Compound D32.2HCV NS5B
Compound E31.9HCV NS5B

The biological activity of this compound is likely attributed to its ability to interact with specific biomolecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in pathogen metabolism or replication.
  • Disruption of Membrane Integrity : Similar compounds have demonstrated the ability to disrupt microbial cell membranes.
  • Interference with Nucleic Acid Synthesis : The structural components may allow for interference with nucleic acid synthesis pathways in viruses.

Case Studies

Recent studies have explored the efficacy of this compound in various biological assays:

  • Study on Antibacterial Properties : A study evaluating the antibacterial effects of various derivatives found that modifications to the thiophene ring significantly enhanced activity against gram-positive bacteria .
  • Antiviral Screening : In another study, derivatives were screened for their ability to inhibit viral replication in vitro, showing promising results against HCV .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Analogous Compounds

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) logP logSw Polar Surface Area (Ų)
2,5-Dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide 1-(Thiophen-2-yl)propan-2-yl C14H17NO2S* ~263.35* ~3.2† ~-3.9† ~40.0‡
2,5-Dimethyl-N-[(thiophen-2-yl)methyl]furan-3-carboxamide (Thiophen-2-yl)methyl C12H13NO2S 235.3 2.82 -3.40 33.42
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol derivatives Benzofuran-thiophene-pyrimidine hybrid Not reported Not reported Not reported Not reported Not reported

*Inferred from structural analysis; †Estimated via alkyl chain extension; ‡Calculated based on substituent complexity.

Key Observations:

Substituent Effects: The propan-2-yl group in the main compound increases molecular weight by ~28 g/mol compared to the methyl-substituted analog , likely enhancing lipophilicity (logP ~3.2 vs. 2.82). -3.40). The extended alkyl chain also raises the polar surface area (~40.0 Ų vs. 33.42 Ų), which may influence hydrogen-bonding interactions with biological targets.

Core Heterocycle Differences :

  • Pyrimidine derivatives from feature a nitrogen-rich aromatic core, contrasting with the furan-thiophene-carboxamide scaffold. This structural divergence implies distinct electronic profiles and binding affinities, though pharmacological data are unavailable for direct comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.